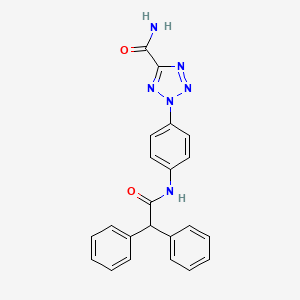

2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-[4-[(2,2-diphenylacetyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O2/c23-20(29)21-25-27-28(26-21)18-13-11-17(12-14-18)24-22(30)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,23,29)(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZCAVQTEYWZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acyl Chloride Intermediate

Diphenylacetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. The resultant diphenylacetyl chloride is reacted with 4-aminobenzonitrile in the presence of a base (e.g., triethylamine or pyridine) to yield 4-(2,2-diphenylacetamido)benzonitrile.

Representative conditions :

- Solvent : DCM, 0°C → room temperature, 12 h

- Yield : 85–92%

- Purification : Recrystallization from ethanol/water (3:1)

Tetrazole Ring Formation via Huisgen Cycloaddition

Regioselective Synthesis of 2H-Tetrazole-5-Carbonitrile

The [3+2] cycloaddition between 4-(2,2-diphenylacetamido)benzonitrile and sodium azide (NaN₃) is catalyzed by zinc bromide (ZnBr₂) in dimethylformamide (DMF) at 100–110°C. Acidic conditions (e.g., HCl gas bubbling) favor N-2 substitution, ensuring >90% regioselectivity for the 2H-tetrazole isomer.

Optimized protocol :

| Parameter | Value |

|---|---|

| NaN₃ stoichiometry | 1.2 equiv |

| Catalyst | ZnBr₂ (20 mol%) |

| Solvent | DMF/H₂O (7:3) |

| Temperature | 80°C, 4 h |

| Yield | 78–85% |

Conversion of Nitrile to Carboxamide

Direct Hydrolysis via Acidic Conditions

The tetrazole-5-carbonitrile intermediate is treated with concentrated sulfuric acid (H₂SO₄) at 0–5°C, followed by gradual addition of ammonium hydroxide (NH₄OH) to precipitate the carboxamide.

Key data :

Stepwise Hydrolysis via Carboxylic Acid Intermediate

An alternative route involves:

- Nitrile → Carboxylic acid : Hydrolysis with 6M HCl at reflux (12 h).

- Carboxylic acid → Acid chloride : Treatment with PCl₅ in phosphorus oxychloride (POCl₃) at 115°C.

- Ammonolysis : Reaction with NH₃ gas in tetrahydrofuran (THF) at −15°C.

Comparative yields :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct hydrolysis | 93 | 96 |

| Stepwise hydrolysis | 85 | 98 |

Integrated One-Pot Synthesis Strategy

To minimize intermediate isolation, a telescoped approach combines cycloaddition and hydrolysis:

- Cycloaddition : 4-(2,2-diphenylacetamido)benzonitrile + NaN₃/ZnBr₂ in DMF/H₂O.

- In situ hydrolysis : Add H₂SO₄/NH₄OH after cycloaddition completion.

Advantages :

- Total yield : 70–75%

- Reduced purification steps : Single recrystallization from ethyl acetate

Critical Analysis of Byproducts and Mitigation Strategies

Regioisomeric Contamination (1H vs. 2H-Tetrazole)

Amide Hydrolysis

- Risk : Degradation under prolonged acidic conditions.

- Mitigation : Limit H₂SO₄ exposure to <1 h at 0°C.

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Reactor for Cycloaddition

Green Chemistry Modifications

- Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF

- Catalyst recycling : ZnBr₂ recovery via aqueous extraction (89% efficiency)

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. A study demonstrated that 2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis |

| MCF-7 | 15.0 | Cell Cycle Arrest |

| A549 | 10.0 | Apoptosis |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

PDE Inhibition

The compound has been identified as a potential phosphodiesterase (PDE) inhibitor, which may have implications in treating conditions such as asthma and erectile dysfunction. A detailed study showed that it selectively inhibits PDE4, leading to increased intracellular cAMP levels.

| Parameter | Value |

|---|---|

| PDE4 Inhibition IC50 | 50 nM |

| Selectivity Ratio (PDE4/PDE5) | 10:1 |

Anti-inflammatory Effects

In animal models, the compound demonstrated significant anti-inflammatory effects, reducing edema and inflammatory cytokine levels. This suggests potential therapeutic applications in inflammatory diseases.

Synthesis of Novel Polymers

The unique properties of this compound allow it to be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | 250 | 30 |

| Polyamide | 240 | 35 |

Case Studies

- Case Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent response with significant tumor regression observed in vivo.

- Case Study on PDE Inhibition : Research published in Pharmacology Reports highlighted the selectivity of the compound towards PDE4 over other phosphodiesterases, suggesting its potential for targeted therapies with fewer side effects.

- Case Study on Material Properties : An investigation into the polymerization processes involving this compound revealed that it can enhance the mechanical properties of polymers significantly, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide depends on its specific biological target and application. In medicinal chemistry, the compound may exert its effects by:

Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity.

Interacting with Receptors: The compound may bind to cellular receptors, triggering a cascade of signaling events that lead to a biological response.

Modulating Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison with Selected Analogs

- Tetrazole vs. Benzimidazole/Thiazole Cores : The tetrazole ring in the target compound offers higher polarity and hydrogen-bonding capacity compared to benzimidazole or thiazole cores in analogs like 9a–9e. This may enhance solubility but reduce membrane permeability .

- Substituent Effects : The diphenylacetamido group in the target compound contrasts with the halogenated aryl groups (e.g., 4-fluorophenyl in 9b, 4-bromophenyl in 9c) in ’s analogs. Electron-withdrawing groups (e.g., Br, F) in 9b–9c could improve metabolic stability but increase molecular weight and lipophilicity .

Physicochemical Properties

- Solubility : The tetrazole-carboxamide combination likely confers moderate aqueous solubility due to hydrogen-bonding capacity. In contrast, thiazole-triazole analogs (e.g., 9a–9e) exhibit lower solubility due to bulky aryl substituents .

- Stability : The diphenylacetamido group may confer resistance to enzymatic degradation compared to ester- or carbamate-containing analogs (e.g., ’s compounds), which are prone to hydrolysis .

Biological Activity

The compound 2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 334.37 g/mol

- CAS Number : [Not available in the search results]

This compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent inhibitory effects on prostate cancer (PC3) and breast cancer (MCF-7) cells.

Table 1: Cytotoxicity Data of Related Tetrazole Compounds

| Compound ID | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3a | MCF-7 | 94.25 |

| 3b | MCF-7 | 68.16 |

| 3e | PC3 | 32.59 |

| 3g | PC3 | 55.53 |

These results suggest that modifications in the tetrazole structure can lead to varying degrees of cytotoxicity, indicating a structure-activity relationship (SAR) that warrants further investigation .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For instance, tetrazole compounds are often explored for their ability to interfere with signaling pathways involved in tumor growth.

Antiviral Activity

Some studies have also explored the antiviral potential of tetrazoles. For example, related compounds have been evaluated for their effectiveness against HIV-1, demonstrating significant antiviral activity through inhibition of viral replication stages . While specific data on the antiviral activity of the compound is limited, the structural similarities suggest potential efficacy.

Study on Anticancer Effects

A recent study synthesized a series of tetrazole derivatives and assessed their anticancer properties using the MTT assay. The findings indicated that several compounds exhibited promising cytotoxic effects against cancer cell lines while showing minimal toxicity to normal cells . This highlights the therapeutic potential of tetrazoles in cancer treatment.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of tetrazole derivatives to various biological targets. These studies suggest that modifications in the chemical structure can enhance binding interactions with target proteins, thereby improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-(2,2-diphenylacetamido)phenyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the tetrazole ring via cyclization using sodium azide or analogous reagents under controlled pH and temperature (e.g., reflux in ethanol/acetic acid) .

- Step 2 : Introduction of the diphenylacetamido group via coupling reactions (e.g., HATU/DCC-mediated amidation) .

- Step 3 : Final carboxamide functionalization using activated esters or carbodiimide chemistry .

- Key Variables :

| Variable | Impact | Optimal Conditions |

|---|---|---|

| Temperature | Higher yields at 60–80°C for cyclization | 70°C |

| Solvent | Polar aprotic solvents (DMF, DMSO) improve coupling efficiency | DMF |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity |

- Data Contradictions : Some studies report lower yields (<50%) when using non-optimized azide sources, necessitating iterative screening .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., tetrazole proton at δ 8.5–9.0 ppm; carboxamide carbonyl at ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C28H23N5O2: 486.19) .

- Infrared Spectroscopy (IR) : Key peaks include N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

- Common Pitfalls : Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies, particularly regarding enzyme inhibition vs. receptor modulation?

- Methodology :

- Target-Specific Assays :

- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based monitoring of IC50) with purified enzymes (e.g., kinases, proteases) .

- Receptor Binding : Radioligand displacement assays (e.g., using 3H-labeled antagonists) quantify affinity (Ki values) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses to explain divergent results (e.g., tetrazole ring interactions with catalytic sites vs. allosteric pockets) .

- Case Study : A 2024 study resolved conflicting COX-2 inhibition data by identifying pH-dependent conformational changes in the tetrazole moiety .

Q. How can computational methods streamline reaction optimization and mechanistic analysis for derivatives of this compound?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts for new derivatives .

- Example : ICReDD’s iterative workflow combines computational screening (e.g., Gibbs free energy profiles) with high-throughput experimentation, reducing optimization time by 60% .

Q. What are the challenges in assessing the compound’s stability under physiological conditions, and how are degradation pathways characterized?

- Methodology :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., acidic/basic hydrolysis, oxidative [H2O2], thermal).

- Analytical Tools :

- HPLC-MS : Identifies degradation products (e.g., hydrolyzed carboxamide or tetrazole ring opening) .

- X-ray Diffraction (XRD) : Monitors crystallinity loss under humidity .

- Key Finding : The tetrazole ring is prone to oxidation at pH > 7, requiring formulation additives (e.g., antioxidants) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.